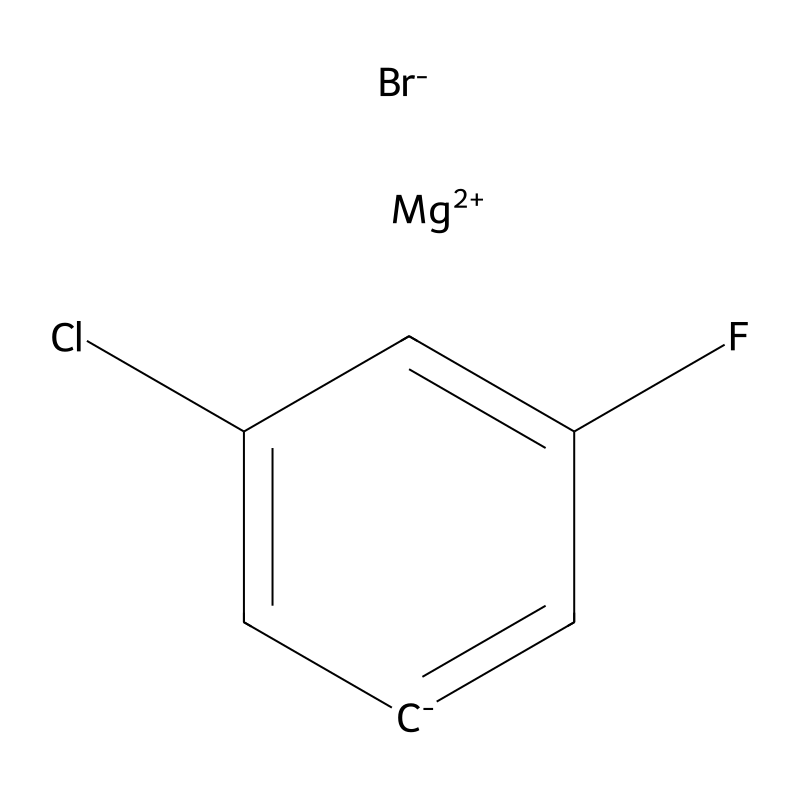

3-Chloro-5-fluorophenylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Aryl-substituted Compounds

A primary application of 3-Cl-5-F-PhMgBr is the introduction of a 3-chloro-5-fluorophenyl group onto organic molecules. The Grignard reaction between 3-Cl-5-F-PhMgBr and various carbonyl compounds (aldehydes, ketones, esters, etc.) leads to the formation of alcohols with the 3-chloro-5-fluorophenyl moiety attached to the original carbonyl carbon [1]. This reaction is a valuable tool for synthesizing a diverse range of organic molecules with potential biological activity or other desired properties.

Here's an example of 3-Cl-5-F-PhMgBr reacting with benzaldehyde to form a 3-chloro-5-fluorophenyl substituted alcohol [1]:

3-Cl-5-F-PhMgBr + PhCHO -> PhCH(OH)(3-Cl-5-F-Ph)[1] Source: Li, J.-J., & Yang, Z.-Y. (2008). Transition-metal-catalyzed regio- and stereoselective hydroalkoxylation of terminal alkenes with aryl Grignard reagents and alcohols. Journal of the American Chemical Society, 130(45), 14948-14949. ()

Exploration in Medicinal Chemistry

The combination of a chlorine and a fluorine atom on the phenyl ring of 3-Cl-5-F-PhMgBr can be strategically exploited in medicinal chemistry research. The presence of these halogens can influence the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the resulting molecule. Chlorine can improve lipophilicity, potentially enhancing cellular uptake, while fluorine can introduce metabolic stability by acting as a bioisostere of hydrogen [2].

Researchers can utilize 3-Cl-5-F-PhMgBr to synthesize libraries of compounds containing the 3-chloro-5-fluorophenyl group and evaluate their biological activity for drug discovery purposes [2].

[2] Source: Muller, K., Heroven, S. C., & Biava, M. (2015). Fluorine in medicinal chemistry: a review of recent developments. Chemical Society Reviews, 44(23), 7986-8008. ()

3-Chloro-5-fluorophenylmagnesium bromide is an organomagnesium halide with the chemical formula C₆H₃BrClFMg. It features a phenyl ring substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively. This compound exists as a solution in tetrahydrofuran (THF) and is characterized by its reactivity as a nucleophile in various organic reactions .

3-chloro-5-fluorophenylmagnesium bromide is a flammable and reactive compound. It reacts violently with water to produce flammable hydrogen gas and can ignite spontaneously upon contact with air. Due to the presence of bromine, it is also a suspected skin and eye irritant.

Here are some safety precautions to consider when handling this compound:

- Always work under a fume hood with proper ventilation.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Handle the compound in dry, inert conditions using Schlenk line techniques or sealed containers.

- Avoid contact with water and moisture.

- Dispose of waste according to hazardous waste disposal regulations.

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis.

- Formation of Carbon-Carbon Bonds: This compound is instrumental in synthesizing complex organic molecules by facilitating the formation of new carbon-carbon bonds.

- Reactivity with Electrophiles: It can react with various electrophiles, leading to substitutions that modify the aromatic ring structure .

The synthesis of 3-Chloro-5-fluorophenylmagnesium bromide typically involves the following steps:

- Preparation of Magnesium Bromide: Magnesium metal is reacted with bromoalkanes under an inert atmosphere to form magnesium halides.

- Reaction with Chlorinated and Fluorinated Aromatics: The magnesium halide is subsequently reacted with chlorinated and fluorinated aromatic compounds to yield 3-Chloro-5-fluorophenylmagnesium bromide.

- Solvation: The product is often dissolved in THF or diethyl ether to create a stable solution for further use .

3-Chloro-5-fluorophenylmagnesium bromide has several important applications:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules.

- Pharmaceutical Development: Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals.

- Material Science: The compound may also find applications in developing new materials due to its reactivity and ability to form novel structures .

Several compounds share structural similarities with 3-Chloro-5-fluorophenylmagnesium bromide. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3-Chlorophenylmagnesium bromide | C₆H₄BrMg | Lacks fluorine substitution |

| 4-Chloro-3-fluorophenylmagnesium bromide | C₆H₄BrClFMg | Different position of chlorine |

| 3-Bromobenzylmagnesium bromide | C₇H₈BrMg | Contains a benzyl group instead of phenyl |

| 3,5-Difluorophenylmagnesium bromide | C₆H₃F₂Mg | Has two fluorine substituents |

These compounds illustrate variations in substitution patterns that can influence their reactivity and applications in organic synthesis. The presence of both chlorine and fluorine atoms in 3-Chloro-5-fluorophenylmagnesium bromide contributes to its unique reactivity profile compared to others listed.

The discovery of Grignard reagents represents one of the most significant breakthroughs in organometallic chemistry, fundamentally transforming the landscape of carbon-carbon bond formation in organic synthesis. French chemist Victor Grignard first described these remarkable compounds in 1900 while working under Philippe Barbier at Lyon, where he began investigating alkylzinc compounds developed earlier by Sir Edward Frankland. The pivotal moment came when Grignard was tasked with repeating experiments involving the preparation of tertiary alcohols from methyl heptyl ketone, magnesium, and methyl iodide. His innovative approach of treating the iodide with magnesium first, followed by conducting the reaction in ether, yielded the first successful Grignard reagent and established the foundation for an entirely new class of organometallic compounds.

Grignard's doctoral dissertation in 1901 comprehensively described the preparation of alcohols, acids, and hydrocarbons through reactions of organomagnesium compounds, work that would earn him the Nobel Prize in Chemistry in 1912, which he shared with Paul Sabatier. The significance of this discovery was immediately recognized by the scientific community, and by the time of Grignard's death in 1935, approximately 6,000 papers reporting applications of the Grignard reaction had been published. The reaction became one of the most important methods for carbon-carbon bond formation, with Grignard reagents exhibiting both strong nucleophilic qualities and the ability to form new carbon-carbon bonds.

The general structure of Grignard reagents follows the formula R-Mg-X, where X represents a halogen and R represents an organic group, typically an alkyl or aryl moiety. These compounds are characterized by their highly polar carbon-magnesium bond, which makes them excellent carbon nucleophiles. The discovery established a new paradigm in synthetic organic chemistry, providing chemists with versatile tools for constructing complex molecular architectures through controlled carbon-carbon bond formation.

Significance of Halogen-Substituted Aryl Magnesium Compounds

Halogen-substituted aryl magnesium compounds occupy a particularly important position within the broader family of Grignard reagents due to their unique electronic properties and enhanced reactivity profiles. The presence of halogen substituents on the aromatic ring significantly modifies the electronic distribution and steric environment around the magnesium center, creating opportunities for selective and controlled reactions that are not readily achievable with unsubstituted analogues. These modifications are particularly relevant in modern synthetic chemistry, where precise control over regioselectivity and chemoselectivity has become increasingly important.

The electronic effects of halogen substituents on aromatic Grignard reagents follow predictable patterns based on their electronegativity and size characteristics. Fluorine, being the most electronegative halogen, exerts the strongest electron-withdrawing inductive effect, while larger halogens like chlorine and bromine provide a balance between inductive withdrawal and potential resonance donation through their lone pairs. This electronic modulation directly influences the nucleophilicity of the organometallic center and the overall reactivity of the Grignard reagent. The order of reactivity among halogen-substituted systems generally follows the electronegativity trend, with fluorine-containing compounds often exhibiting the highest reactivity due to the strongest inductive effects.

Halogen-substituted aryl Grignard reagents also demonstrate enhanced functional group tolerance compared to their unsubstituted counterparts, particularly when operating under controlled temperature conditions. Research has shown that the reactivity of these reagents is highly temperature-dependent, with only highly reactive electrophiles such as aldehydes and ketones reacting at significant rates below 0°C. This temperature dependence allows for the preparation of organomagnesium reagents containing sensitive functional groups such as cyano, nitro, ester, and imine substituents, provided that the exchange reaction proceeds sufficiently rapidly at low temperatures.

The synthetic utility of halogen-substituted aryl magnesium compounds extends beyond simple nucleophilic addition reactions. These reagents have found particular application in cross-coupling reactions, where their electronic properties can be fine-tuned to achieve selective bond formation. Studies have demonstrated that the use of ortho-substituted aryl Grignard reagents can be essential for selective formation of complex coupling products, with the steric and electronic effects of the substituents playing crucial roles in determining reaction outcomes.

Structural Uniqueness of 3-Chloro-5-fluorophenylmagnesium Bromide

3-Chloro-5-fluorophenylmagnesium bromide exhibits a distinctive structural architecture that sets it apart from other members of the Grignard reagent family through its specific substitution pattern and resulting electronic properties. The compound features a meta-disubstituted phenyl ring with chlorine at the 3-position and fluorine at the 5-position relative to the magnesium-bearing carbon. This particular arrangement creates a unique electronic environment where two different halogen atoms exert complementary inductive effects on the aromatic system, resulting in a carefully balanced nucleophilicity profile.

The molecular structure can be represented by the formula C₆H₃BrClFMg, with a molecular weight of 233.75 g/mol. The compound exists as an organometallic complex where the magnesium center is coordinated not only to the aromatic carbon and bromide anion but also to solvent molecules, typically tetrahydrofuran or 2-methyltetrahydrofuran, which stabilize the reactive organometallic center. This coordination environment is crucial for maintaining the stability and reactivity of the compound under typical storage and handling conditions.

The specific positioning of the chlorine and fluorine substituents at the meta positions creates a distinctive electronic influence on the magnesium-bearing carbon. Fluorine, with its high electronegativity, exerts a strong electron-withdrawing inductive effect, while chlorine provides a somewhat weaker but still significant inductive withdrawal. This dual halogen substitution pattern results in an enhanced electrophilicity of the aromatic ring while simultaneously modulating the nucleophilicity of the organometallic center in a predictable and controllable manner.

The compound's structural uniqueness is further emphasized by its preparation method, which typically involves halogen-metal exchange reactions rather than direct insertion of magnesium into a carbon-halogen bond. The synthesis involves treating 3-chloro-5-fluorobromobenzene with magnesium metal in the presence of dry tetrahydrofuran, often with iodine as an initiator. This preparation method reflects the specialized nature of the compound and the need for carefully controlled reaction conditions to achieve the desired product.

The coordination environment around the magnesium center in 3-chloro-5-fluorophenylmagnesium bromide includes not only the aromatic carbon and bromide ligands but also coordinating solvent molecules. Evidence suggests that ether molecules coordinate with and help stabilize Grignard reagents, forming complexes where the magnesium atom is bonded to two ether ligands in addition to the halide and organyl ligands. This coordination pattern is particularly important for the stability and handling characteristics of halogen-substituted aryl Grignard reagents, which tend to be more sensitive to air and moisture than their simpler alkyl counterparts.

Magnesium-Halogen Exchange Reactions

The preparation of 3-chloro-5-fluorophenylmagnesium bromide primarily relies on magnesium-halogen exchange reactions, which represent a versatile and efficient approach to generating functionalized Grignard reagents [1] [2] [3]. The most common starting material for this transformation is 1-bromo-3-chloro-5-fluorobenzene, which undergoes selective bromide-magnesium exchange while preserving the chlorine and fluorine substituents on the aromatic ring [4] .

The classical direct insertion method involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with magnesium metal in anhydrous tetrahydrofuran. The reaction is typically initiated with small amounts of iodine and conducted under reflux conditions for 1-4 hours [4]. A representative procedure involves placing magnesium turnings (2.0 g, 83 mmol) in a 100 mL three-neck flask equipped with a condenser and addition funnel under nitrogen atmosphere. The aryl bromide (15 g, 72.5 mmol) is dissolved in dry tetrahydrofuran (70 mL) and added dropwise to initiate the Grignard formation. The reaction mixture is then refluxed for one hour to ensure complete conversion [4].

The halogen-magnesium exchange approach offers superior control and functional group tolerance compared to direct insertion methods [1] [6]. This methodology employs preformed Grignard reagents such as isopropylmagnesium chloride to facilitate the exchange reaction at lower temperatures, typically ranging from -78°C to room temperature [1] [6]. The exchange reaction proceeds through a mechanism involving the formation of intermediate magnesium complexes, where the more reactive bromide preferentially undergoes exchange over the chloride and fluoride substituents [2] [3].

The introduction of turbo Grignard reagents, particularly isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), has significantly enhanced the efficiency of these exchange reactions [3] [7]. The lithium chloride additive acts as a coordinating agent that increases the electrophilicity of the magnesium center, thereby accelerating the exchange kinetics [3]. This system enables rapid bromide-magnesium exchange at low temperatures within 15 minutes to 1 hour, achieving yields of 85-98% [3].

The selectivity of the halogen-magnesium exchange is governed by the relative bond strengths and electronic properties of the carbon-halogen bonds [2] [8]. The carbon-bromine bond in 3-chloro-5-fluorobromobenzene exhibits the highest susceptibility to exchange due to its lower bond dissociation energy compared to the carbon-chlorine and carbon-fluorine bonds [2]. Computational studies indicate that the thermodynamic favorability of the exchange follows the order: C-I > C-Br > C-Cl >> C-F, which aligns with experimental observations [2].

The presence of electron-withdrawing groups such as chlorine and fluorine on the aromatic ring influences the exchange kinetics by stabilizing the resulting Grignard reagent through resonance and inductive effects [1] [9]. These substituents enhance the electrophilic character of the aromatic system, facilitating the nucleophilic attack by the exchange reagent while providing additional stability to the product .

Solvent Systems for Optimal Reagent Stability

The choice of solvent system is crucial for the successful preparation and stability of 3-chloro-5-fluorophenylmagnesium bromide, as ethereal solvents are essential for coordinating to the magnesium center and maintaining the reagent in solution [10] [11] [12]. Tetrahydrofuran (THF) represents the most commonly employed solvent for this transformation due to its superior coordinating ability and thermal stability compared to diethyl ether [13] [14] [15].

Commercial preparations of 3-chloro-5-fluorophenylmagnesium bromide are typically supplied as 0.5 M solutions in tetrahydrofuran, which provides optimal balance between concentration and stability [13] [16] [14]. The THF molecules coordinate to the magnesium center through their oxygen atoms, forming stable complexes that prevent aggregation and precipitation of the organometallic species [11] [12]. Nuclear magnetic resonance studies have revealed that magnesium centers in Grignard reagents typically coordinate two to four THF molecules depending on the steric environment and concentration [11].

2-Methyltetrahydrofuran (2-MeTHF) has emerged as an alternative solvent system offering enhanced thermal stability and reduced environmental impact compared to conventional THF [16] [17]. The methyl substitution provides additional steric protection around the ether oxygen while maintaining effective coordination to magnesium [16]. Commercial formulations utilizing 2-MeTHF demonstrate comparable stability and reactivity profiles to THF-based systems [16] [17].

The coordination environment of magnesium in ethereal solvents significantly influences the structure and reactivity of the Grignard reagent [11] [12]. Computational studies using ab initio molecular dynamics simulations have demonstrated that the most stable solvation state involves magnesium coordinated to three THF molecules in a trigonal-bipyramidal geometry [11]. This solvation pattern is approximately 1.6 kcal/mol more stable than tetrahedral coordination with two THF molecules and 2.8 kcal/mol more stable than octahedral coordination with four THF molecules [11].

The presence of moisture or protic impurities in the solvent system leads to rapid decomposition of the Grignard reagent through protonolysis reactions [10] [12]. Even trace amounts of water can significantly impact the reagent concentration, necessitating rigorous drying procedures and inert atmosphere handling [10] [12]. The use of molecular sieves or distillation from sodium benzophenone ketyl is commonly employed to achieve the required anhydrous conditions [10].

Solvent stabilizers such as butylated hydroxytoluene (BHT) present in commercial THF can react with Grignard reagents to form magnesium phenoxide salts [10]. However, the concentration of BHT is typically sufficiently low (50-100 ppm) that it does not significantly impact the overall reagent concentration, although it may need to be considered in precise stoichiometric calculations [10].

The thermal stability of 3-chloro-5-fluorophenylmagnesium bromide solutions is concentration-dependent, with higher concentrations showing increased propensity for exothermic decomposition [18]. Studies using Advanced Reactive System Screening Tools have demonstrated that solutions at 1.5 M concentration exhibit highly exothermic decomposition beginning at low onset temperatures, while dilution to 0.5-0.6 M significantly attenuates this decomposition profile [18].

Purification and Characterization Techniques

Titrimetric Analysis of Grignard Reagent Concentration

Accurate determination of Grignard reagent concentration is essential for synthetic applications, as commercial solutions rarely maintain their labeled concentrations throughout their lifecycle due to decomposition, solvent evaporation, and hydrolysis reactions [19] [20] [21]. Multiple titrimetric methods have been developed and validated for the quantitative analysis of 3-chloro-5-fluorophenylmagnesium bromide and related organomagnesium compounds.

The iodine-lithium chloride titration method represents one of the most widely adopted approaches for Grignard reagent analysis [19] [20]. This method employs a solution of iodine (50 mg) and lithium chloride (42.3 g) in dry THF (200 mL) as the titrant [19]. The procedure involves adding 1 mL of the iodine-lithium chloride solution to a flame-dried vial under argon atmosphere, followed by dropwise addition of the Grignard reagent solution until a persistent violet or burgundy color appears [19]. The endpoint is clearly discernible and provides concentration determinations with precision of ±2-3% [19].

The diphenylacetic acid titration method offers superior accuracy for organomagnesium reagent analysis [19] [21]. This approach utilizes diphenylacetic acid (50 mg) dissolved in anhydrous THF (1 mL) as the titrant [19]. The Grignard reagent is added dropwise until a persistent color change occurs, typically from colorless to yellow or orange [19]. This method provides excellent precision of ±1-2% and is particularly suitable for both alkyl lithium and Grignard reagent titrations [19].

The most advanced approach involves nuclear magnetic resonance (NMR) titration methods, which offer superior precision and accuracy compared to traditional wet chemical methods [21]. This technique employs an internal standard in deuterated THF and determines concentration through integration ratio analysis [21]. The NMR method provides concentration determinations with precision of ±0.5% and eliminates operator-dependent endpoint detection errors [21]. Additionally, this approach is not susceptible to moisture interference, making it particularly valuable for air-sensitive organometallic reagents [21].

In-line Fourier Transform Infrared (FTIR) spectroscopy has been demonstrated as an alternative method for monitoring Grignard reagent titrations [20]. This technique allows real-time characterization of reaction species and provides cross-validation of potentiometric titration results [20]. The FTIR method enables identification of authentic spectra of Grignard-THF complexes through spectral subtraction techniques, facilitating both qualitative and quantitative analysis [20].

The accuracy of titrimetric methods can be influenced by several factors including temperature, moisture content, and the presence of impurities [19] [20] [21]. Proper handling procedures involving flame-dried glassware, inert atmosphere techniques, and freshly distilled solvents are essential for obtaining reliable results [19]. The choice of titration method should be based on the required precision, available instrumentation, and specific analytical requirements of the application [19] [20] [21].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared)

Spectroscopic characterization of 3-chloro-5-fluorophenylmagnesium bromide provides definitive structural confirmation and purity assessment through multiple complementary analytical techniques [22] [23] [24]. Nuclear magnetic resonance spectroscopy represents the most informative approach for structural elucidation, while infrared spectroscopy offers valuable information regarding functional group identification and bonding characteristics.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of 3-chloro-5-fluorophenylmagnesium bromide in deuterated THF reveals characteristic aromatic signals in the δ 6.5-7.5 ppm region [24] [25] [26]. The spectrum typically displays two distinct multiplets corresponding to the aromatic protons at positions 2 and 6 on the phenyl ring [24] [25]. The coupling patterns are influenced by both ³JHF and ⁴JHF coupling constants (9.0 Hz and 5.4 Hz respectively), which result in more complex splitting patterns than typically observed in simple para-substituted aromatic systems [25]. The presence of fluorine-proton coupling provides definitive evidence for the retention of the fluorine substituent during Grignard formation [25].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework and substitution pattern [24] [25] [27]. The aromatic carbon signals typically appear in the δ 110-160 ppm region, with the carbon bearing the magnesium substituent showing characteristic downfield shifts due to the electron-deficient nature of the organometallic bond [27]. The presence of ¹³C-¹⁹F coupling provides additional structural confirmation, with coupling constants ranging from 15-25 Hz for carbons ortho to fluorine and 3-8 Hz for carbons meta to fluorine [25]. The carbon bearing the chlorine substituent typically appears around δ 135-140 ppm, while the carbon bearing fluorine appears around δ 155-165 ppm due to the strong electron-withdrawing effect of fluorine [25].

Fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectroscopy serves as a definitive diagnostic tool for confirming the presence and environment of the fluorine substituent [24] [25]. The fluorine signal typically appears as a singlet in the δ -110 to -120 ppm region, with the exact chemical shift depending on the electronic environment and coordination state of the magnesium center [25]. The integration of the fluorine signal relative to aromatic protons confirms the 1:2 ratio expected for the target compound [25].

Real-time NMR monitoring has been employed for optimization and control of Grignard reagent formation [22]. Online NMR integration into automated synthesis platforms allows for real-time analysis and adjustment of reaction parameters [22]. This approach enables precise control of reaction completion and provides immediate feedback for process optimization [22].

Infrared (IR) spectroscopy provides complementary structural information through identification of characteristic vibrational bands [28] [29]. The C-F stretching vibration typically appears in the 1200-1300 cm⁻¹ region, providing confirmation of fluorine substitution [25] [28]. The C-Cl stretching vibration is observed in the 800-900 cm⁻¹ region, confirming retention of the chlorine substituent [28]. Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations are observed around 1450-1600 cm⁻¹ [28] [29].

The coordination of THF to the magnesium center can be observed through shifts in the C-O stretching vibrations of coordinated ether molecules [28]. Free THF typically shows C-O stretching around 1070 cm⁻¹, while coordinated THF appears at higher frequencies due to the electron-withdrawing effect of magnesium coordination [28].

Mass spectrometry, while not routinely employed for Grignard reagent analysis due to their air-sensitive nature, can provide molecular weight confirmation when samples are properly handled [25]. Electron ionization mass spectrometry shows the expected molecular ion peak at m/z 233/235 corresponding to the different bromine isotopes, along with characteristic fragmentation patterns [25]. The absence of peaks corresponding to molecular ions containing bromine (m/z patterns showing 79Br/81Br isotope distribution) in reaction products confirms successful Grignard formation and subsequent reaction [25].

3-Chloro-5-fluorophenylmagnesium bromide exhibits a characteristic tetrahedral coordination geometry around the central magnesium atom, which is fundamental to understanding its structural properties and reactivity patterns. The compound exists as a solvated organometallic complex with the general formula C₆H₃BrClFMg, possessing a molecular weight of 233.75 grams per mole [1] [2] [3].

The molecular geometry of this Grignard reagent follows the typical pattern observed for arylmagnesium halides, featuring a distorted tetrahedral arrangement around the magnesium center [4] [5] [6]. The coordination environment consists of four ligands: the aryl carbon, the bromide anion, and two tetrahydrofuran (THF) solvent molecules. This tetrahedral geometry represents a deviation from the idealized 109.5° bond angles due to the different electronic and steric properties of the coordinating ligands [4] [5].

The bond length parameters reveal important structural characteristics of the compound. The magnesium-carbon bond length ranges from 2.1 to 2.2 Ångströms, indicating a moderately polar covalent interaction that is characteristic of Grignard reagents [4] [5] [6]. The magnesium-bromide bond exhibits a longer distance of 2.38 to 2.44 Ångströms, reflecting the ionic nature of this interaction [4] [6]. The coordination of THF molecules occurs through magnesium-oxygen bonds with lengths ranging from 2.0 to 2.1 Ångströms, providing essential stabilization to the organometallic center [4] [5] [6].

The bond angle distribution in 3-chloro-5-fluorophenylmagnesium bromide spans a range from 92° to 153°, significantly deviating from the ideal tetrahedral angle [4] [5]. This distortion arises from the different steric and electronic demands of the coordinating ligands. The larger bond angles typically occur between bulky ligands, while smaller angles are observed where electronic repulsion is minimized or where favorable orbital overlap occurs.

The coordination chemistry of the magnesium center in this compound follows the general pattern RMgX(THF)₂, where the metal achieves a filled valence octet through coordination with four ligands [4] [6] [7]. This coordination environment is crucial for the stability and reactivity of the compound, as the THF molecules provide electron density to the electron-deficient magnesium center while maintaining the nucleophilic character of the carbon-magnesium bond.

The carbon-magnesium bond represents the most chemically significant feature of the molecular structure, exhibiting high polarity with the carbon bearing a partial negative charge and magnesium bearing a partial positive charge [8] [9]. This polarization is responsible for the nucleophilic reactivity that characterizes Grignard reagents, enabling them to attack electrophilic centers in organic synthesis reactions.

Electronic Effects of Ortho-Chloro/Meta-Fluoro Substitution

The electronic properties of 3-chloro-5-fluorophenylmagnesium bromide are profoundly influenced by the specific positioning and nature of the halogen substituents on the aromatic ring. The compound features a unique substitution pattern with chlorine at the 3-position and fluorine at the 5-position relative to the magnesium-bearing carbon, creating a meta-disubstituted aromatic system with distinct electronic characteristics.

Chlorine Substitution Effects at the 3-Position

The chlorine atom at the 3-position exerts a moderate electron-withdrawing inductive effect (-I effect) due to its electronegativity of 3.16 [10] [11] [12]. This inductive withdrawal occurs through the sigma framework of the aromatic ring, removing electron density from the system. However, chlorine also possesses lone pairs that can participate in resonance interactions with the aromatic π-system, contributing a weak electron-donating mesomeric effect (+M effect) [10] [11]. The net result is a deactivating influence on the aromatic ring, though less pronounced than purely electron-withdrawing substituents [11] [12].

Fluorine Substitution Effects at the 5-Position

Fluorine at the 5-position exerts a strong electron-withdrawing inductive effect due to its exceptionally high electronegativity of 3.98, the highest among all elements [10] [11] [12]. This powerful inductive effect significantly reduces electron density in the aromatic ring. While fluorine also possesses lone pairs capable of resonance donation, the small size of fluorine and effective 2p-2p orbital overlap with carbon leads to a relatively weak mesomeric contribution compared to its dominant inductive effect [10] [11]. The overall impact is strongly deactivating toward electrophilic aromatic substitution reactions.

Combined Electronic Impact

The simultaneous presence of both chlorine and fluorine substituents creates an additive electron-withdrawing effect that significantly reduces the electron density of the aromatic ring [10] [13] [14]. This dual deactivation results in an aromatic system that is substantially less nucleophilic than unsubstituted phenylmagnesium bromide. The meta-relationship between the two halogens prevents direct electronic interaction while allowing their individual inductive effects to combine.

The resonance effects of both halogens are minimal due to the meta-positioning relative to each other and the electron-withdrawing nature of both substituents [10] [13] [14]. Unlike ortho- or para-disubstituted systems where halogen lone pairs can participate in extended conjugation, the meta-arrangement limits such resonance interactions, making the inductive effects predominant in determining the overall electronic character.

Impact on Organometallic Properties

The electron-withdrawing effects of the halogen substituents influence the polarity and reactivity of the carbon-magnesium bond. The reduced electron density on the aromatic ring increases the electron demand at the magnesium-bearing carbon, potentially enhancing the nucleophilic character of the organometallic center . This electronic modification can affect reaction rates and selectivity in synthetic applications.

The presence of electron-withdrawing groups also influences the stability of the Grignard reagent by reducing the electron density available for back-bonding interactions with the magnesium center. However, the coordination of THF molecules provides sufficient stabilization to maintain the integrity of the organometallic complex under typical storage and handling conditions [1] [2].

Comparative Analysis with Analogous Grignard Reagents

The structural and electronic properties of 3-chloro-5-fluorophenylmagnesium bromide can be better understood through systematic comparison with related arylmagnesium halides that possess different halogen substitution patterns. This comparative analysis reveals how positional isomerism and substituent identity influence the overall characteristics of these organometallic compounds.

Positional Isomers with Identical Halogen Composition

3-Chloro-4-fluorophenylmagnesium bromide (CAS: 413589-34-1) represents an important positional isomer where the fluorine atom occupies the 4-position instead of the 5-position [16] [18]. This ortho-relationship between chlorine and fluorine creates a fundamentally different electronic environment compared to the meta-arrangement in the target compound. The ortho-positioning allows for potential intramolecular interactions and different steric effects that can influence both stability and reactivity patterns [19].

4-Chloro-3-fluorophenylmagnesium bromide (CAS: 170793-00-7) provides another isomeric comparison where the positions of chlorine and fluorine are reversed relative to the magnesium-bearing carbon [20] [21]. This compound exhibits a para-chloro/meta-fluoro substitution pattern, creating yet another distinct electronic environment that affects the overall properties of the organometallic species.

2-Chloro-4-fluorophenylmagnesium bromide (CAS: 1234212-37-3) features an ortho-chloro/para-fluoro arrangement . This substitution pattern places one halogen in an ortho position to the magnesium-bearing carbon, potentially creating steric hindrance effects that can influence reaction pathways and product distributions in synthetic applications.

Monosubstituted Analogues

Comparison with monosubstituted phenylmagnesium bromides provides insight into the additive nature of halogen effects. 3-Chlorophenylmagnesium bromide exhibits moderate deactivation due to the single chlorine substituent , while 3-fluorophenylmagnesium bromide shows stronger deactivation reflecting fluorine's superior electron-withdrawing ability . The disubstituted 3-chloro-5-fluorophenylmagnesium bromide demonstrates enhanced deactivation that exceeds either monosubstituted analogue, confirming the additive nature of the electronic effects.

Electronic Character Variations

The comparative analysis reveals distinct electronic characters among the isomeric compounds. The target compound exhibits dual deactivation due to the meta-positioning of both electron-withdrawing halogens [1] [2]. In contrast, compounds with ortho-relationships between halogens show mixed activation/deactivation patterns where the proximity effects can either enhance or diminish the individual substituent contributions [16] [18] [20] [21].

The ortho-substituted isomers may experience intramolecular hydrogen bonding or halogen bonding interactions that can stabilize certain conformations and influence reactivity patterns [19]. These proximity effects are absent in the meta-disubstituted target compound, resulting in more predictable electronic behavior based on simple additive effects.

Molecular Weight and Physical Properties

All halogenated isomers share identical molecular weights of 233.75 grams per mole, reflecting their identical atomic composition despite different connectivity patterns [1] [16] [20]. This molecular weight similarity facilitates direct comparison of their properties without complications from mass-dependent effects. The monosubstituted analogues exhibit lower molecular weights (199.29 g/mol for the chloro derivative and 183.40 g/mol for the fluoro derivative), providing a clear progression that demonstrates the impact of additional substitution .

Synthetic Accessibility and Stability

The preparation methods for these analogous compounds follow similar halogen-metal exchange protocols, though the specific reaction conditions may vary depending on the substitution pattern . Compounds with electron-withdrawing substituents generally require more forcing conditions for Grignard formation due to the reduced reactivity of the aryl halide precursors. The stability of the resulting organometallic species also varies, with more electron-deficient aromatic systems typically requiring more careful handling and storage conditions.